

Technical Guide: S0456 Probe for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The **S0456** probe is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its favorable photophysical properties, including strong absorption and emission in the NIR window (approximately 700-900 nm), make it an invaluable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence are minimized. This technical guide provides an in-depth overview of the **S0456** probe, its applications in targeted imaging, and detailed experimental protocols for its use. **S0456** serves as a crucial component in the synthesis of targeted imaging agents, most notably Pafolacianine (OTL38), an FDA-approved agent for ovarian cancer imaging that targets the folate receptor (FR). It has also been successfully conjugated to ligands targeting the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, demonstrating its versatility in preclinical cancer models.

Core Properties of S0456 Probe

The **S0456** probe is characterized by its distinct spectral properties in the near-infrared range, making it suitable for a variety of bio-imaging applications.



Property	Value	Reference
Excitation Wavelength (λex)	~788 nm	[1][2]
Emission Wavelength (λem)	~800 nm	[1][2]
Molar Extinction Coefficient (ε)	27,000 - 270,000 cm ⁻¹ M ⁻¹ (in various solvents, representative of heptamethine cyanine dyes)	[3]
Quantum Yield (Φ)	0.01 - 0.33 (in various solvents, representative of heptamethine cyanine dyes)	[3]
Molecular Formula	C38H44ClN2Na3O12S4	[4]
CAS Number	1252007-83-2	[4]

Applications in Targeted Near-Infrared Imaging

The primary application of the **S0456** probe is as a fluorescent label in targeted imaging agents. By conjugating **S0456** to a targeting moiety, such as a small molecule or peptide, researchers can visualize specific cell populations or tissues that overexpress the target receptor.

Folate Receptor (FR) Targeted Imaging

S0456 is the fluorescent component of Pafolacianine (OTL38), which targets the folate receptor, a well-established biomarker for several cancers, including ovarian cancer.

Quantitative Data from Clinical Trials of Pafolacianine (OTL38)



Parameter	Value	Notes
Sensitivity	83%	For detection of ovarian cancer lesions.
False Positive Rate	32.7%	
Additional Lesion Detection	33%	Percentage of patients in whom additional cancerous lesions were identified compared to standard surgical visualization.
Recommended Dose	0.025 mg/kg IV	Administered at least 1 hour prior to imaging.

LHRH Receptor Targeted Imaging

S0456 has been conjugated to a small molecule antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is overexpressed in various cancers, including breast and prostate cancer.

Preclinical Data for LHRH-S0456 Conjugate

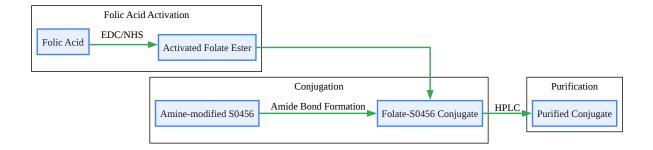
Parameter	Value	Cell Line
Apparent Kd (BOEPL-L2- S0456)	10.1 nM	MDA-MB-231
Apparent Kd (BOEPL-L3- S0456)	3.9 nM	MDA-MB-231

Experimental Protocols Synthesis of Folate-S0456 Conjugate

This protocol describes a general method for the synthesis of a folate-**S0456** conjugate for targeted imaging.



Workflow for Folate-S0456 Conjugate Synthesis



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Synthesis of a folate-S0456 conjugate.

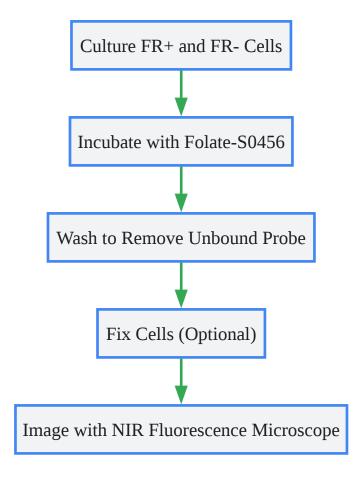
- Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add N,N'dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
 and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group of folic
 acid. Stir the reaction at room temperature for 4-6 hours.
- Conjugation to S0456: Prepare a solution of amine-functionalized S0456 in anhydrous DMSO. Add the activated folic acid solution to the S0456 solution. The reaction is typically carried out at room temperature overnight with constant stirring.
- Purification: The crude conjugate is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the final folate-S0456 conjugate.
- Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

In Vitro Fluorescence Microscopy of Folate Receptor Expression



This protocol outlines the steps for visualizing folate receptor-positive cells using a folate-**S0456** conjugate.

Workflow for In Vitro Fluorescence Microscopy



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In vitro cell imaging workflow.

- Cell Culture: Plate folate receptor-positive (e.g., KB, HeLa) and folate receptor-negative (e.g., A549) cells in glass-bottom dishes and culture to 70-80% confluency.
- Incubation with Probe: Prepare a working solution of the folate-**S0456** conjugate in serum-free cell culture medium (e.g., 1-10 μ M). Remove the culture medium from the cells and add the probe solution. Incubate for 1-2 hours at 37°C.
- Washing: After incubation, remove the probe solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound conjugate.



- Fixation (Optional): For fixed-cell imaging, treat the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.
- Imaging: Mount the dishes on a fluorescence microscope equipped for near-infrared imaging. Excite the sample at ~780 nm and collect the emission at ~800 nm.

In Vivo Near-Infrared Imaging in a Mouse Model

This protocol provides a general procedure for in vivo imaging of tumors using a targeted **S0456** conjugate in a xenograft mouse model.[5]

Workflow for In Vivo Imaging



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In vivo imaging experimental workflow.

- Animal Model: Use athymic nude mice and subcutaneously implant tumor cells that overexpress the target receptor (e.g., FR-positive KB cells). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
- Probe Administration: Dissolve the S0456 conjugate in a sterile vehicle (e.g., PBS). Inject the
 probe solution intravenously via the tail vein. The dosage will depend on the specific
 conjugate but is typically in the range of 1-10 nmol per mouse.[5]
- Image Acquisition: At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mice and place them in an in vivo imaging system equipped with a near-infrared laser and a sensitive CCD camera. Acquire fluorescence images using the appropriate excitation and emission filters for **S0456**.
- Data Analysis: Quantify the fluorescence intensity in the tumor and in a non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.

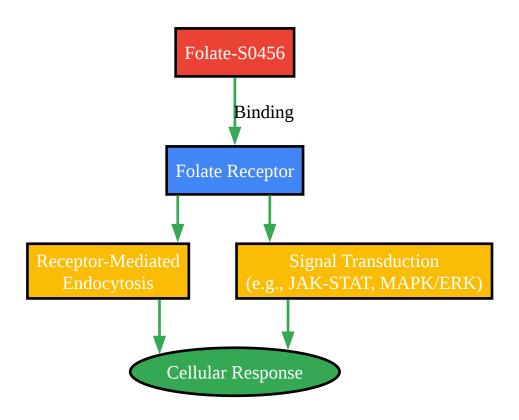
Signaling Pathways



The **S0456** probe itself is a fluorescent reporter and does not directly participate in signaling. However, when conjugated to a targeting ligand, it enables the visualization of cells expressing the target receptor, which is involved in specific signaling pathways.

Folate Receptor Signaling

The folate receptor primarily mediates the cellular uptake of folates via endocytosis. Upon binding of a folate-**S0456** conjugate, the receptor-ligand complex is internalized. The folate receptor has also been implicated in signal transduction, potentially influencing pathways such as the JAK-STAT and MAPK/ERK pathways.



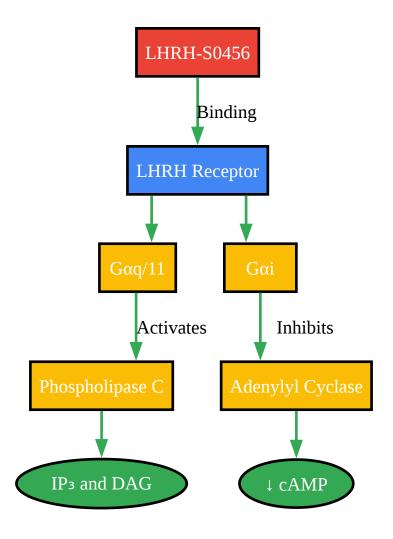
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Folate receptor signaling pathway.

LHRH Receptor Signaling

The LHRH receptor is a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, it couples to $G\alpha q/11$, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). In some cancer cells, it can couple to $G\alpha i$, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.





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LHRH receptor signaling pathways.

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- To cite this document: BenchChem. [Technical Guide: S0456 Probe for Near-Infrared Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139799#near-infrared-imaging-with-s0456-probe]

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